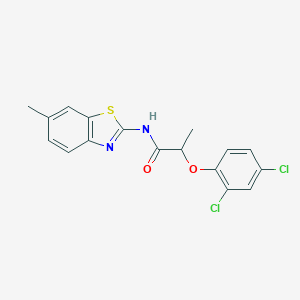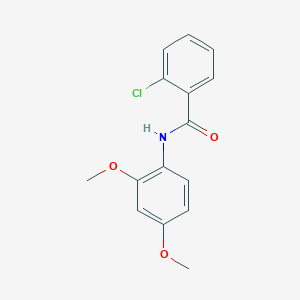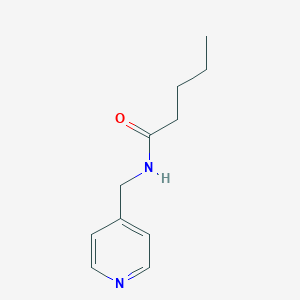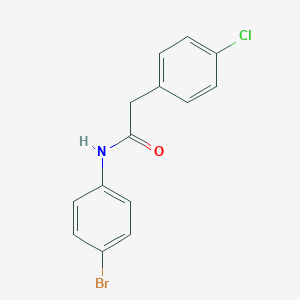
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide, also known as BCPAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder with a molecular weight of 329.15 g/mol. BCPAA is a derivative of acetanilide and belongs to the class of amides. This compound has a wide range of applications in the field of medicine and biology due to its unique properties.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which play a key role in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of nuclear factor kappa B, a transcription factor that plays a key role in the regulation of inflammation. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide in lab experiments is its wide range of applications. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is relatively easy to synthesize and can be obtained in large quantities.
One of the main limitations of using N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide in lab experiments is its potential toxicity. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is not readily soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide. One potential direction is the development of new derivatives of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide with improved therapeutic properties. Another potential direction is the study of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide and its potential long-term effects on human health.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is a multi-step process that involves several chemical reactions. The most common method for synthesizing N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide is through the reaction of 4-bromobenzoyl chloride and 4-chloroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride and glacial acetic acid to yield N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has also been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C14H11BrClNO |
|---|---|
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11BrClNO/c15-11-3-7-13(8-4-11)17-14(18)9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
HIKMEGALMGLENL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)Br)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
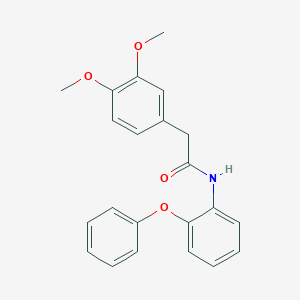
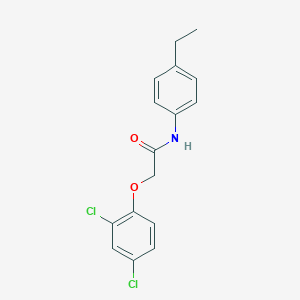
![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)

